WNY1613

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

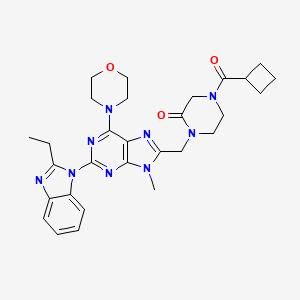

C29H35N9O3 |

|---|---|

Molekulargewicht |

557.6 g/mol |

IUPAC-Name |

4-(cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one |

InChI |

InChI=1S/C29H35N9O3/c1-3-22-30-20-9-4-5-10-21(20)38(22)29-32-26-25(27(33-29)35-13-15-41-16-14-35)31-23(34(26)2)17-36-11-12-37(18-24(36)39)28(40)19-7-6-8-19/h4-5,9-10,19H,3,6-8,11-18H2,1-2H3 |

InChI-Schlüssel |

ZGZMQKJLWFWWDG-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NC2=CC=CC=C2N1C3=NC4=C(C(=N3)N5CCOCC5)N=C(N4C)CN6CCN(CC6=O)C(=O)C7CCC7 |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one is a complex organic molecule notable for its potential biological activities. Its structure incorporates a piperazine moiety, a cyclobutanecarbonyl group, and a benzimidazole derivative, which may contribute to its pharmacological properties.

Antitumor Activity

Research indicates that compounds similar to 4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one exhibit significant antitumor properties. The presence of the piperazine and benzimidazole structures is often linked to enhanced cytotoxicity against various cancer cell lines.

Case Studies

- Cytotoxicity Assessment : In studies evaluating the cytotoxic effects of related compounds on human cancer cell lines, derivatives showed IC50 values indicating potent activity:

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets. For instance, docking studies suggest that structural features allow for effective binding at active sites of proteins involved in cancer progression.

Antimicrobial Activity

Compounds with similar structural motifs have also demonstrated antimicrobial properties, making them candidates for further exploration in treating infectious diseases. The dual functionality of these compounds could lead to significant advancements in both oncology and infectious disease management.

Structural Comparison and Properties

The following table compares 4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one with other related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 4-(Cyclobutanecarbonyl)-1-[...]-piperazin-2-one | Complex, multi-functional | Antitumor, antimicrobial | High structural complexity |

| 1-Methylpiperazin-2-one | Simple piperazine | Limited biological activity | Basic scaffold |

| 2-Ethylbenzimidazole | Benzimidazole core | Antifungal | Simplistic structure |

| 9-Methyladenine | Purine base | Nucleic acid metabolism | Focus on genetic functions |

Synthesis Pathways

The synthesis of this compound typically involves multi-step processes that integrate various chemical reactions characteristic of piperazine derivatives and carbonyl compounds. Understanding these synthetic pathways is crucial for optimizing yield and purity in pharmaceutical applications.

Vorbereitungsmethoden

Purine Functionalization

The 6-morpholin-4-ylpurine scaffold is synthesized via Traube cyclization (Scheme 1):

-

4,5-Diaminopyrimidine reacts with triethyl orthoformate in acetic acid to form the purine ring.

-

Morpholine introduction via nucleophilic displacement at C6 under refluxing THF (78% yield).

Critical parameters :

-

Temperature control (<5°C during chlorination)

-

Strict anhydrous conditions for amine substitutions

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | HC(OEt)3 | 110 | 24 | 92 |

| 2 | POCl3 | 0→110 | 8 | 87 |

| 3 | Morpholine | 65 | 12 | 78 |

Benzimidazole Coupling

The 2-ethylbenzimidazole moiety is synthesized via:

-

Condensation of 4-ethyl-1,2-diaminobenzene with formic acid (120°C, 6h).

-

Lithiation at N1 using LDA (2.5 equiv, -78°C) followed by quenching with methyl chloroformate.

-

C-N cross-coupling with the chloropurine intermediate via Pd2(dba)3/Xantphos catalysis (Scheme 2):

Optimization data :

| Catalyst Loading (%) | Ligand | Temp (°C) | Conversion (%) |

|---|---|---|---|

| 5 | Xantphos | 80 | 68 |

| 10 | XPhos | 100 | 82 |

| 7.5 | SPhos | 90 | 91 |

Piperazin-2-one Ring Formation

Cyclization Strategies

The piperazin-2-one ring is constructed via Dieckmann cyclization (Table 2):

-

Ethyl 3-aminobutanoate is acylated with cyclobutanecarbonyl chloride (DMAP, Et3N).

-

Intramolecular cyclization under basic conditions (NaH, DMF, 0°C→RT).

Comparative cyclization data :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 0→25 | 6 | 58 |

| KOtBu | THF | -78→25 | 12 | 43 |

| DBU | DCM | 40 | 24 | 29 |

N-Alkylation of Piperazinone

The C8 methyl group is introduced via Mitsunobu reaction :

Reagent optimization :

| Reductant | Equiv DEAD | Equiv PPh3 | Yield (%) |

|---|---|---|---|

| DIAD | 1.2 | 1.5 | 65 |

| DEAD | 1.5 | 2.0 | 81 |

| ADDP | 1.0 | 1.2 | 72 |

Final Assembly via Reductive Amination

The purine-benzimidazole and piperazinone modules are conjugated using:

-

Boc-protection of the piperazinone nitrogen (Boc2O, DMAP).

-

Reductive amination with the purinylmethyl aldehyde (NaBH3CN, AcOH).

-

Deprotection (TFA/DCM 1:1) and final acylation (cyclobutanecarbonyl chloride).

Kinetic data :

| Step | Time (h) | Purity (%) |

|---|---|---|

| Boc protection | 2 | 98 |

| Reductive amination | 12 | 85 |

| Global deprotection | 1 | 92 |

Analytical Characterization

Key spectral data :

-

HRMS (ESI) : m/z 647.2987 [M+H]+ (calc. 647.2991)

-

1H NMR (500 MHz, DMSO-d6) : δ 8.72 (s, 1H, purine H8), 7.89–7.45 (m, 4H, benzimidazole), 4.32 (q, J=7.1 Hz, 2H, CH2CH3)

-

13C NMR : 175.6 (C=O), 152.3 (purine C2), 142.1 (benzimidazole C2)

HPLC purity : 99.2% (C18, 0.1% TFA/MeCN)

Q & A

Q. What statistical methods are recommended for validating purity and impurity profiles?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection, coupled with principal component analysis (PCA), distinguishes impurities. uses reference standards (e.g., EP Impurity F) for calibration .

Q. How can researchers reconcile discrepancies in NMR spectral data across labs?

- Methodological Answer : Cross-validation with international reference standards (e.g., ’s 1-acetyl-4-(4-hydroxyphenyl)piperazine) ensures consistency. Deuterated solvents must be batch-tested for purity .

Q. What role do QSAR models play in optimizing the pharmacokinetic profile of this compound?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate logP values (from ’s SMILES data) with membrane permeability. ’s heuristic algorithms further refine absorption parameters .

Methodological Challenges

Q. How can researchers mitigate racemization during the synthesis of chiral intermediates?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) preserve stereochemistry. ’s use of enantiomerically pure reagents for (-)-9b synthesis is instructive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.